Diglycolate

説明

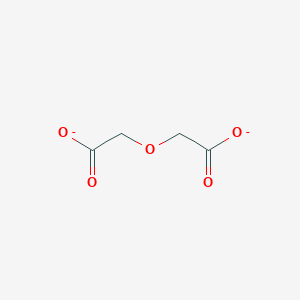

Diglycolate (DGA), formally known as 2,2'-oxybis(acetic acid), is a dicarboxylic acid derivative with versatile applications in polymer chemistry, biodegradable materials, and industrial synthesis. Its structure consists of two glycolic acid units linked by an ether bond, enabling unique physicochemical properties such as moderate crystallinity, tunable hydrolysis rates, and compatibility with copolymerization strategies .

Recent advances in DGA synthesis emphasize green chemistry principles. For example, a one-pot melt-amidation approach using this compound dialkylammonium salts (e.g., THDGA) eliminates toxic solvents and reduces purification steps, achieving scalable production with minimal waste . DGA-based polymers, such as poly((ethylene this compound) terephthalate) (poly(GEGT)), exhibit high thermal stability (glass transition temperature, Tg ~ 45–60°C) and biodegradability in seawater, making them suitable for sustainable packaging and biomedical applications .

Structure

3D Structure

特性

分子式 |

C4H4O5-2 |

|---|---|

分子量 |

132.07 g/mol |

IUPAC名 |

2-(carboxylatomethoxy)acetate |

InChI |

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2 |

InChIキー |

QEVGZEDELICMKH-UHFFFAOYSA-L |

正規SMILES |

C(C(=O)[O-])OCC(=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties of Diglycolate

Diglycolic acid is an aliphatic dicarboxylic acid with the formula C4H6O5. It is known for its solubility in water and ability to form various esters and copolymers. Its unique properties make it suitable for a range of applications, particularly in biodegradable materials and as a chemical intermediate.

Pharmaceutical Applications

This compound derivatives have been explored for their potential in drug delivery systems and biocompatible materials.

- Biodegradable Polymers : Poly(ethylene this compound) terephthalate (poly(GEGT)) has shown promise due to its higher melting temperatures and biodegradability in seawater compared to other polymers. This property makes it suitable for drug delivery devices that require both stability and environmental compatibility .

- Drug Formulation : The use of this compound in the formulation of biopharmaceuticals enhances the solubility and stability of therapeutic proteins. For instance, PEGylation (the attachment of polyethylene glycol) with diglycolic acid derivatives can improve the pharmacokinetics of drugs like insulin, extending their half-life and reducing immunogenicity .

Material Science Applications

Diglycolic acid is utilized in the synthesis of various polymers and materials, particularly those aimed at sustainability.

- Biocompatible Materials : this compound-based polymers are being developed as tissue adhesives and cartilage substitutes due to their biocompatibility and biodegradability. These materials can be used in medical implants where long-term stability is required .

- Polymer Blends : The incorporation of this compound into polyalkylene diglycolates enhances the mechanical properties of biodegradable plastics. These materials are being researched for packaging applications where environmental impact is a concern .

| Property | Poly(ethylene this compound) | Poly(butylene this compound) |

|---|---|---|

| Melting Temperature | Higher than random copolymers | Moderate |

| Biodegradability | High | Moderate |

| Application | Drug delivery systems | Packaging materials |

Environmental Applications

Diglycolic acid exhibits potential in environmental remediation technologies.

- Limescale Removal : Solutions containing diglycolic acid have been utilized for descaling in industrial applications, such as oil and gas extraction. Its effectiveness in removing calcium deposits makes it a valuable agent for maintaining equipment efficiency .

- Biodegradable Packaging : Research indicates that polymers derived from diglycolic acid can serve as biodegradable alternatives to conventional plastics, addressing the growing concern over plastic pollution .

Case Studies

- Polymer Development : A study on poly(GBGF) (poly(1,4-butylene this compound) 2,5-furandicarboxylate) demonstrated its superior thermal properties and biodegradability compared to traditional polyesters, making it suitable for environmentally friendly packaging solutions .

- Medical Applications : Clinical trials involving PEGylated proteins modified with diglycolic acid derivatives have shown improved therapeutic outcomes in diabetic patients, illustrating the compound's significance in enhancing drug efficacy .

- Industrial Use : The application of diglycolic acid-based solutions for descaling has been documented to significantly reduce maintenance costs in industrial settings while promoting environmental sustainability through reduced chemical waste .

化学反応の分析

Esterification and Hydrolysis

Diglycolate derivatives, such as dimethyl this compound (C₆H₁₀O₅), undergo hydrolysis and transesterification:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis of dimethyl this compound | Acidic or basic aqueous media | Diglycolic acid or salts | |

| Transesterification | Alcohol + catalyst | Dialkyl diglycolates |

Structural Insight :

-

The ester groups (–COOCH₃) in dimethyl this compound (SMILES:

COC(=O)COCC(=O)OC) are susceptible to nucleophilic attack .

Solid-State Reactivity

Intermolecular reactions in crystalline phases are influenced by noncovalent interactions:

-

Acyl-Transfer Reactions : While not directly observed with this compound, analogous studies on benzoyl-containing crystals highlight the role of C–H···π interactions and lattice channels in facilitating reactivity .

-

Polymorphism Impact : Crystal packing differences (e.g., channel presence/absence) alter reaction propagation efficiency .

Acid-Base Equilibria

Diglycolic acid (pKa₁ ≈ 2.5, pKa₂ ≈ 4.5) deprotonates to form this compound in neutral/basic environments:

This pH-dependent behavior affects solubility and metal-binding capacity .

類似化合物との比較

Thiodiglycolic Acid vs. Diglycolate

Thiodiglycolic acid (TDGA) replaces DGA’s ether oxygen with a sulfur atom. While both compounds are degradation intermediates of heterocycles (e.g., thiomorpholine), TDGA is more resistant to hydrolysis due to stronger C–S bonds. However, DGA-based polymers exhibit better biocompatibility and lower cytotoxicity in bone regeneration applications .

Glutaric Acid vs. This compound

Glutaric acid, a linear C5 dicarboxylic acid, shares DGA’s role as a piperidine degradation product. However, its lack of an ether bond limits copolymer flexibility. Poly(butylene glutarate) shows inferior osteoconductivity compared to DGA copolymers, despite similar mechanical properties .

Copolyester Systems

Poly(GEGT) vs. Random Glycolic Acid Copolymers

Poly(GEGT), a sequence-controlled DGA-terephthalate copolymer, achieves a melting temperature (Tm) of 160–180°C, outperforming random glycolic acid/ethylene glycol copolymers (Tm ~ 120–140°C). Its ordered structure enhances seawater biodegradability (80% mass loss in 12 weeks) .

Poly(butylene succinate) (PBS) vs. DGA Copolymers

PBS is mechanically robust but hydrophobic, leading to poor cell adhesion. Blending PBS with poly(butylene this compound) (PBDG) increases hydrophilicity (water contact angle reduced from 85° to 65°) and osteogenic activity (alkaline phosphatase levels +40%) .

| Property | PBS | PBS/DGA Copolymer |

|---|---|---|

| Hydrolytic Degradation | Slow (years) | Tunable (months–years) |

| Young’s Modulus | 1.5–2.0 GPa | 0.8–1.5 GPa |

| Osteoconductivity | Low | High (bone matrix deposition) |

Protein Adsorption and Surface Properties

Poly(DTR this compound) exhibits 30% higher fibrinogen adsorption than poly(DTR glutarate), despite similar water contact angles (~70°). This highlights DGA’s unique backbone flexibility, which promotes protein-polymer interactions critical for tissue integration .

Impurities and Byproducts

Dimethyl this compound (DMDG, C6H10O5), a common impurity in glycolic acid production, shares structural motifs with DGA but lacks polymer-forming capability. Its detection in glycolide synthesis necessitates purification to avoid mechanical weaknesses in polyglycolide (PGA) materials .

準備方法

Sodium this compound Synthesis

A two-step neutralization process is commonly employed:

-

Monosodium salt formation : Diglycolic acid reacts with sodium carbonate or hydroxide to form the monosodium salt.

-

Disodium salt formation : Additional base converts the monosodium salt to the disodium form.

Key Conditions (adapted from):

| Parameter | Monosodium Salt | Disodium Salt |

|---|---|---|

| Base | Na₂CO₃ (1 mol/1 mol acid) | NaOH (1 mol/1 mol acid) |

| Solvent | Aqueous solution | Aqueous solution |

| Water Removal | Pug mill distillation | Pug mill distillation |

| Byproduct | CO₂ (from Na₂CO₃) | H₂O (from NaOH) |

This method minimizes water content, crucial for preventing hydrolysis during salt formation. Sodium carbonate is preferred over hydroxide due to reduced water generation.

Oxidation Methods for Diglycolic Acid Production

Diglycolic acid is synthesized via oxidation of diethylene glycol or p-dioxanone. These routes vary in efficiency and scalability.

Diethylene Glycol Oxidation

-

Catalysts : V₂O₅ or Pt-based catalysts.

-

Yields : Up to 99% in multi-stage processes with crystallization.

-

Drawbacks : High nitric acid consumption and nitrous gas emissions.

-

Catalysts : Pt or Bi-Pt catalysts.

-

Yields : 90–95% under optimized conditions.

-

Advantages : Avoids nitric acid, reduces waste.

p-Dioxanone Oxidation

-

Oxidants : HNO₃, N₂O₄, or NO₂.

-

Yields : 70–75% in batch processes; 70% in continuous steam-stripped systems.

Comparative Oxidation Data (adapted from):

| Substrate | Oxidant | Catalyst | Yield | Scale |

|---|---|---|---|---|

| Diethylene glycol | HNO₃ | V₂O₅ | 58–60% | Batch |

| Diethylene glycol | O₂ | Pt | 90% | Continuous |

| p-Dioxanone | HNO₃ | None | 75% | Batch |

| p-Dioxanone | N₂O₄ | None | 75% | Batch |

Esterification Techniques

Esterification of diglycolic acid yields this compound esters, such as dimethyl this compound.

Acid Chloride-Mediated Esterification

Thionyl Chloride Method (from):

-

Diglycolic acid + SOCl₂ → Diglycolyl chloride .

-

Diglycolyl chloride + Methanol → Dimethyl this compound .

Reaction Conditions :

Direct Esterification

Methanol Carbonylation (from):

-

Formaldehyde + CO → Glycolic acid (catalyzed by H₂SO₄).

-

Glycolic acid + Methanol → Methyl glycolate .

Efficiency : One-step process with high selectivity (up to 90%).

Esterification Comparison :

| Method | Reagents | Catalyst | Yield |

|---|---|---|---|

| Acid chloride | SOCl₂, MeOH | None | 100% |

| Carbonylation | HCHO, CO, MeOH | H₂SO₄ | 90% |

Thermal Amidation and Nucleophilic Substitution

Modern methods focus on solvent-free and high-throughput synthesis.

Melt-Amidation for Amides

Nucleophilic Substitution for Ester Synthesis

Potassium Glycolate + Dibromobutane (from):

-

Glycolic acid + K₂CO₃ → Potassium glycolate .

-

Potassium glycolate + 1,4-Dibromobutane → 1,4-Butylene this compound .

Yield : 67% after DMF removal and filtration.

Continuous Industrial Processes

Scalable methods prioritize yield, cost, and waste minimization.

Multi-Stage Nitric Acid Oxidation

Process :

Steam-Stripped Continuous Oxidation

p-Dioxanone + HNO₃ → Diglycolic acid (from):

-

Reactor : Tubular, 70°C.

-

Product : 70% diglycolic acid after steam stripping.

-

Recycling : Nitric acid and unreacted p-dioxanone reused.

Continuous Process Metrics :

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | Atmospheric |

| Nitric Acid Recycle | >90% |

| Yield | 70% |

Q & A

Q. How to integrate multi-omics data to explore this compound’s role in metabolic pathways?

- Methodological Answer :

- Pipeline Development : Use tools like MetaboAnalyst for metabolomics and STRING for protein-network mapping.

- Pathway Enrichment Analysis : Identify overrepresented pathways (e.g., TCA cycle) via KEGG/GO databases.

- Data Transparency : Deposit raw omics data in repositories like MetaboLights or PRIDE .

Tables: Key Data for this compound Research

Table 1. Thermodynamic Properties of this compound (Adapted from )

| Temperature (°C) | Ionization Constant (pKa) | ΔG (kJ/mol) | Method Used |

|---|---|---|---|

| 25 | 3.45 ± 0.02 | -15.2 | Potentiometry |

| 37 | 3.38 ± 0.03 | -14.8 | Calorimetry |

| 50 | 3.29 ± 0.05 | -14.1 | Spectrophotometry |

Table 2. Common Pitfalls in this compound Studies (Synthesized from )

| Pitfall | Mitigation Strategy |

|---|---|

| Inconsistent buffer ionic strength | Standardize to 0.1 M KCl |

| Uncalibrated pH meters | Use NIST-traceable buffers |

| Overlooking solvent effects | Test in multiple solvents (e.g., water, DMSO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。